tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763051
InChI: InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-8-7(12)6-15(14-8)5-4-11/h6H,4-5,12H2,1-3H3,(H,13,14,16)
SMILES:
Molecular Formula: C10H17FN4O2
Molecular Weight: 244.27 g/mol

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate

CAS No.:

Cat. No.: VC15763051

Molecular Formula: C10H17FN4O2

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate -

Specification

Molecular Formula C10H17FN4O2
Molecular Weight 244.27 g/mol
IUPAC Name tert-butyl N-[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]carbamate
Standard InChI InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-8-7(12)6-15(14-8)5-4-11/h6H,4-5,12H2,1-3H3,(H,13,14,16)
Standard InChI Key RXXLFRPVTBRKFV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NN(C=C1N)CCF

Introduction

tert-Butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is a complex organic compound with a unique molecular structure. It features a tert-butyl group, an amino group, and a pyrazole ring, along with a fluoroethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Molecular Characteristics

  • Molecular Formula: C12_{12}H17_{17}FN4_4O2_2 (though some sources report C10_{10}H17_{17}FN4_4O2_2, which might be due to a typographical error or variation in the compound's structure) .

  • Molecular Weight: Approximately 270.29 g/mol, though some sources indicate a molecular weight of about 244.26 g/mol, which could reflect a different isomer or structural variation .

Key Features

  • Pyrazole Ring: Known for its stability and ability to participate in various biochemical interactions.

  • Fluoroethyl Group: Enhances stability and biological activity due to the fluorine atom.

  • Tert-Butyl Carbamate: Protects the amino group, which can be deprotected under specific conditions to reveal the free amine.

Synthesis and Chemical Reactions

The synthesis of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluoroethyl and tert-butyl carbamate groups. Various synthetic routes can be employed to optimize yield and purity.

Synthetic Routes

  • Pyrazole Ring Formation: Often involves condensation reactions between suitable precursors.

  • Introduction of Fluoroethyl Group: May involve nucleophilic substitution or other fluorination methods.

  • Tert-Butyl Carbamate Protection: Typically achieved through reaction with di-tert-butyl dicarbonate (Boc2_2O).

Biological Activities and Potential Applications

tert-Butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate exhibits promising biological activities, particularly in the areas of anti-inflammatory and analgesic properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Potential Applications

  • Pharmaceutical Development: As a lead compound or precursor for more complex drug molecules.

  • Enzyme Inhibition: May inhibit enzymes involved in inflammation or other disease-related pathways.

  • Receptor Modulation: Could modulate receptors to affect biological responses.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
tert-Butyl [4-amino-1H-pyrazole]carbamateC9_9H14_{14}N4_4O2_2Lacks fluorine; simpler structure
tert-Butyl [4-(2-aminoethyl)-1H-pyrazole]carbamateC10_{10}H18_{18}N4_4O2_2No fluorine; different side chain
tert-Butyl [4-(phenylamino)-1H-pyrazole]carbamateC13_{13}H18_{18}N4_4O2_2Contains phenyl group; more complex

Interaction Studies

Interaction studies involving tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate focus on its binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify these interactions.

Techniques for Interaction Studies

  • Surface Plasmon Resonance (SPR): Measures changes in refractive index near a metal surface to detect binding events.

  • Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic information about binding interactions.

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